Alogliptin/pioglitazone
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Overview
Description
Alogliptin/pioglitazone is a combination medication used to treat type 2 diabetes mellitus. It contains two active ingredients: alogliptin and pioglitazone. Alogliptin is a dipeptidyl peptidase-4 inhibitor, while pioglitazone is a thiazolidinedione. Together, they help improve glycemic control in adults by regulating blood sugar levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Alogliptin: : The synthesis of alogliptin involves multiple steps, starting with the preparation of key intermediates. The process includes reactions such as alkylation, cyclization, and amination. The final step involves the formation of alogliptin benzoate through a salt formation reaction .
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Pioglitazone: : The synthesis of pioglitazone involves the preparation of a thiazolidinedione ring system. This is achieved through a series of reactions, including condensation, cyclization, and oxidation. The final product is obtained through crystallization and purification .
Industrial Production Methods
The industrial production of Alogliptin/pioglitazone involves the large-scale synthesis of both alogliptin and pioglitazone, followed by their combination into a single tablet form. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Pioglitazone can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Alogliptin can undergo substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
Oxidation Products: Various hydroxylated and carboxylated metabolites.
Reduction Products: Reduced forms of pioglitazone.
Substitution Products: Substituted derivatives of alogliptin.
Scientific Research Applications
Alogliptin/pioglitazone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Alogliptin/pioglitazone exerts its effects through the combined actions of alogliptin and pioglitazone:
Comparison with Similar Compounds
Alogliptin/pioglitazone is unique due to its combination of alogliptin and pioglitazone. Here are some similar compounds and their differences:
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor, but it does not include a thiazolidinedione component.
Rosiglitazone: Similar to pioglitazone, it is a thiazolidinedione but does not include a dipeptidyl peptidase-4 inhibitor.
This compound’s uniqueness lies in its dual mechanism of action, combining the benefits of both alogliptin and pioglitazone to provide comprehensive glycemic control .
Properties
Molecular Formula |
C37H41N7O5S |
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Molecular Weight |
695.8 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S.C18H21N5O2/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t;15-/m.1/s1 |
InChI Key |
LNTORSITGSWVNQ-DYYGGQLPSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
Origin of Product |
United States |
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